Introduction: The Strategic Importance of 5-Amino-4-cyano-1-methylimidazole
Introduction: The Strategic Importance of 5-Amino-4-cyano-1-methylimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-cyano-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
5-Amino-4-cyano-1-methylimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold and a crucial intermediate in the synthesis of more complex molecules, including purine analogs and potential therapeutic agents. Its structural motifs—an amino group, a cyano group, and a methylated imidazole core—impart a unique electronic and steric profile that is instrumental in its chemical reactivity and biological activity. Investigations have highlighted its role as a precursor in the development of novel anticancer and antibacterial agents.[1][2]
A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization. Properties such as solubility, acidity (pKa), and melting point govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic behavior in drug development pipelines. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Amino-4-cyano-1-methylimidazole, coupled with detailed, field-proven experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 5-Amino-4-cyano-1-methylimidazole are key to understanding its behavior. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The C5 amine acts as a hydrogen bond donor and a basic center, while the C4 cyano group is a strong electron-withdrawing group. The N1-methyl group prevents tautomerization, locking the molecule in a single isomeric form.
| Identifier | Value | Source |
| Chemical Name | 5-Amino-4-cyano-1-methylimidazole | - |
| CAS Number | 27700-58-9 | [3] |
| Molecular Formula | C₅H₆N₄ | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Canonical SMILES | CN1C(=NC=C1N)C#N | - |
Core Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for the core physicochemical properties of 5-Amino-4-cyano-1-methylimidazole is not extensively reported in publicly accessible literature. However, by leveraging data from structurally similar compounds and understanding the contributions of its functional groups, we can establish reliable predictions and guide experimental design.
| Property | Predicted/Comparative Value | Rationale & Scientific Insights |
| Melting Point (°C) | Estimated: 110 - 140 | The related 5-amino-1-methylimidazole melts at 101 °C, while 4-amino-1H-imidazole-5-carbonitrile melts at 129-133 °C.[5][6] The presence of both the polar amino and cyano groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggesting a crystalline solid with a relatively high melting point compared to non-functionalized imidazoles. |
| Aqueous Solubility | Predicted: Low to Moderate | While the amino and imidazole nitrogen atoms can hydrogen bond with water, the overall molecule has significant non-polar character. The cyano group is polar but not typically a strong contributor to aqueous solubility. Solubility is expected to be highly pH-dependent.[7][8] |
| pKa (Acid Dissociation Constant) | Estimated: 4.0 - 5.0 (for conjugate acid) | The pKa of the conjugate acid of the related 5-amino-1-methylimidazole is predicted to be ~7.76.[5] However, the potent electron-withdrawing effect of the adjacent cyano group in the target molecule is expected to significantly decrease the basicity of the imidazole ring nitrogens and the exocyclic amino group, lowering the pKa of the conjugate acid substantially. |
Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not readily published, the following represents the expected spectroscopic signature based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.
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N-CH₃ Signal: A sharp singlet peak is anticipated around 3.5-3.8 ppm , corresponding to the three protons of the methyl group attached to the imidazole nitrogen.
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NH₂ Signal: A broad singlet is expected for the two protons of the amino group, likely in the range of 5.0-6.0 ppm . Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
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Imidazole Ring Proton (C2-H): A singlet corresponding to the lone proton on the imidazole ring should appear downfield, typically in the range of 7.0-7.5 ppm .
-
-
¹³C NMR: The carbon NMR will reflect the electronic environment of each carbon atom.
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N-CH₃ Carbon: The methyl carbon should appear upfield, around 30-35 ppm .
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Cyano Carbon (C≡N): The nitrile carbon is expected in the 115-120 ppm region.
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Imidazole Ring Carbons:
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C4 (attached to C≡N): This carbon will be significantly shielded and is expected around 95-105 ppm .
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C5 (attached to NH₂): This carbon will be deshielded due to the attached nitrogen and is expected around 145-155 ppm .
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C2: This carbon, situated between two nitrogen atoms, will be the most downfield of the ring carbons, likely appearing around 135-145 ppm .
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
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N-H Stretching (Amino Group): Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H Stretching (Methyl & Aromatic): Weaker bands are expected in the 2900-3150 cm⁻¹ region.
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C≡N Stretching (Cyano Group): A sharp, strong absorption band, characteristic of a nitrile, is expected in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.
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C=N and C=C Stretching (Imidazole Ring): Multiple bands in the fingerprint region, typically between 1500-1650 cm⁻¹ , corresponding to the stretching vibrations within the aromatic imidazole ring.
Experimental Protocols for Physicochemical Characterization
The following section provides robust, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to ensure accuracy and reproducibility, which are critical in research and drug development settings.
Melting Point Determination via the Capillary Method
This pharmacopeia-standard method relies on the visual detection of the phase transition from solid to liquid.[5]
Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp, narrow melting range (typically <1°C) is a primary indicator of high purity, whereas impurities depress and broaden the melting range.[9]
Methodology:
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Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder. Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
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Approximate Determination: Set a rapid heating rate (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.[9]
-
Accurate Determination: Using a new capillary, heat rapidly to about 10-15°C below the approximate melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.
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Validation: Repeat the determination at least twice. Consistent results validate the measurement.
Aqueous Solubility Determination via the Shake-Flask Method
This equilibrium-based method is considered the "gold standard" for determining thermodynamic solubility, which is crucial for predicting bioavailability.[8]
Causality: The method establishes a thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound. This ensures the measurement reflects the true saturation point under the specified conditions (pH, temperature), which is a critical parameter for drug absorption.[7]
Sources
- 1. parchem.com [parchem.com]
- 2. 5-AMINO-1-METHYLIMIDAZOLE | 66787-75-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 27700-58-9|5-Amino-4-cyano-1-methylimidazole|BLD Pharm [bldpharm.com]
- 6. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
